molecular formula C18H20ClN B589339 Benzoctamine-d3 Hydrochloride CAS No. 1329833-52-4

Benzoctamine-d3 Hydrochloride

Cat. No.: B589339
CAS No.: 1329833-52-4
M. Wt: 288.833
InChI Key: NZPJYSIIKYJREH-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoctamine-d3 Hydrochloride is a deuterated form of Benzoctamine, a compound known for its sedative and anxiolytic properties. It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry. The compound is structurally related to the tetracyclic antidepressant maprotiline and belongs to the class of dibenzobicyclo-octadienes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoctamine-d3 Hydrochloride involves the deuteration of Benzoctamine. The process typically starts with the preparation of Benzoctamine, which is then subjected to deuteration. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the deuterated Benzoctamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoctamine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Benzoctamine-d3 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Pharmacology: Used to study the pharmacokinetics and pharmacodynamics of Benzoctamine and its derivatives.

    Biochemistry: Employed in metabolic studies to trace the pathways and interactions of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating anxiety and other conditions.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

The exact mechanism by which Benzoctamine-d3 Hydrochloride exerts its effects is not fully understood. it is known to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects. The compound also antagonizes epinephrine and norepinephrine, contributing to its sedative properties. Studies suggest that it may reduce blood pressure through the adrenergic system .

Comparison with Similar Compounds

Benzoctamine-d3 Hydrochloride is structurally similar to other tetracyclic compounds such as maprotiline. its unique isotopic labeling with deuterium distinguishes it from other compounds. This labeling allows for more precise studies in various scientific fields. Similar compounds include:

This compound’s unique properties make it a valuable tool in scientific research, providing insights into the pharmacological and biochemical behavior of related compounds.

Properties

IUPAC Name

1,1,1-trideuterio-N-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPJYSIIKYJREH-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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